(2e)-3-(2-Oct-1-Yn-1-Ylphenyl)acrylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID is an organic compound belonging to the class of cinnamic acids. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid . This compound is known for its unique structure, which includes an octynyl group attached to the phenyl ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of (2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID typically involves the reaction of 2-octyn-1-ylbenzene with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the coupling of the alkyne and the acrylic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2E)-3-(2-OCT-1-YN-1-YLPHENYL)ACRYLIC ACID involves its interaction with molecular targets such as enzymes. One known target is arachidonate 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathway.
Comparison with Similar Compounds
(2E)-3-(2-OCT-1-YL-1-YLPHENYL)ACRYLIC ACID is unique due to its octynyl group, which distinguishes it from other cinnamic acids. Similar compounds include:
Cinnamic acid: The parent compound with a simpler structure.
p-Coumaric acid: A derivative with a hydroxyl group on the phenyl ring.
Ferulic acid: A derivative with a methoxy group on the phenyl ring.
These compounds share a common cinnamic acid backbone but differ in their substituents, which influence their chemical properties and applications.
Properties
Molecular Formula |
C17H20O2 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(E)-3-(2-oct-1-ynylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)13-14-17(18)19/h8-9,11-14H,2-6H2,1H3,(H,18,19)/b14-13+ |
InChI Key |
KRDSGPLHVQJFLM-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCC#CC1=CC=CC=C1/C=C/C(=O)O |
Canonical SMILES |
CCCCCCC#CC1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.